Methyl 3-oxopentadecanoate

CAS No.: 54889-72-4

Cat. No.: VC3905174

Molecular Formula: C16H30O3

Molecular Weight: 270.41 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 54889-72-4 |

|---|---|

| Molecular Formula | C16H30O3 |

| Molecular Weight | 270.41 g/mol |

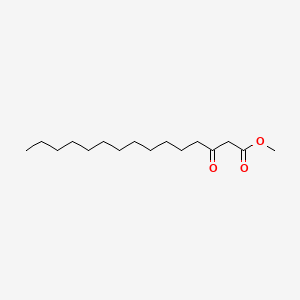

| IUPAC Name | methyl 3-oxopentadecanoate |

| Standard InChI | InChI=1S/C16H30O3/c1-3-4-5-6-7-8-9-10-11-12-13-15(17)14-16(18)19-2/h3-14H2,1-2H3 |

| Standard InChI Key | CFDZNJRIILJIAU-UHFFFAOYSA-N |

| SMILES | CCCCCCCCCCCCC(=O)CC(=O)OC |

| Canonical SMILES | CCCCCCCCCCCCC(=O)CC(=O)OC |

Introduction

Chemical Structure and Physicochemical Properties

Methyl 3-oxopentadecanoate (C₁₆H₃₀O₃) consists of a pentadecanoic acid backbone (15 carbons) with a ketone group at the third carbon and a methyl ester moiety at the terminal carboxyl group. Its molecular weight is approximately 270.41 g/mol. While direct measurements for this compound are scarce, comparable esters, such as methyl 3-oxooctadecanoate (18 carbons), provide a framework for estimating properties.

Table 1: Estimated Physicochemical Properties

| Property | Value/Description | Basis for Estimation |

|---|---|---|

| Molecular Formula | C₁₆H₃₀O₃ | Structural derivation |

| Molecular Weight | 270.41 g/mol | Calculated from formula |

| Boiling Point | ~290–310°C | Analogous methyl keto-esters |

| Solubility | Low in water; soluble in organic solvents | Hydrophobic hydrocarbon chain |

| Melting Point | -10 to 5°C | Trends in homologous series |

The ketone group at C-3 introduces polarity, enabling hydrogen bonding and influencing reactivity. The ester group enhances solubility in nonpolar media, making it suitable for lipid-based applications.

Synthesis and Industrial Production

Synthetic Routes

Synthesis of methyl 3-oxopentadecanoate likely follows strategies analogous to shorter- and longer-chain keto-esters. Key methods include:

Microwave-Assisted Esterification

Microwave irradiation accelerates reactions between 3-oxopentadecanoic acid and methanol, using acid catalysts (e.g., H₂SO₄) under controlled conditions. This method, validated for methyl 3-oxooctadecanoate, achieves yields >70% with reduced reaction times.

Claisen Condensation

A two-step process involving:

-

Formation of β-keto acid: Condensation of pentadecanoyl chloride with a methyl acetoacetate derivative.

-

Esterification: Treatment with methanol under acidic conditions.

Industrial-Scale Production

Continuous flow reactors optimize large-scale synthesis, enhancing yield and purity. Post-synthesis purification via silica gel chromatography or fractional distillation ensures high-grade product.

Chemical Reactivity and Functional Transformations

The ketone and ester groups enable diverse reactions:

Oxidation and Reduction

-

Oxidation: The ketone group resists further oxidation, but strong agents (e.g., KMnO₄) may cleave the chain, yielding shorter carboxylic acids.

-

Reduction: Catalytic hydrogenation or NaBH₄ reduces the ketone to a secondary alcohol, forming methyl 3-hydroxypentadecanoate, a potential lipid modifier.

Nucleophilic Substitution

The ester group undergoes transesterification with alcohols or amines, producing derivatives like ethyl esters or amides. For example, reaction with ethanol in HCl yields ethyl 3-oxopentadecanoate.

Table 2: Representative Reactions and Products

| Reaction Type | Reagents/Conditions | Major Product(s) |

|---|---|---|

| Reduction | NaBH₄, MeOH, 0°C | Methyl 3-hydroxypentadecanoate |

| Transesterification | Ethanol, H₂SO₄, reflux | Ethyl 3-oxopentadecanoate |

| Oxidation | KMnO₄, H₂O, heat | Tridecanoic acid + acetic acid |

Biological Activity and Metabolic Relevance

While direct studies on methyl 3-oxopentadecanoate are lacking, insights from analogous compounds suggest potential roles:

Lipid Metabolism

Keto-fatty acid esters are substrates for β-oxidation and ketolysis. In metabolic pathways, 3-oxoacyl-CoA derivatives are intermediates in fatty acid degradation . Methyl 3-oxopentadecanoate may mimic these intermediates, influencing energy homeostasis.

Environmental Persistence

Long-chain keto-esters, like methyl 3-oxooctadecanoate, are detected as environmental contaminants. Methyl 3-oxopentadecanoate’s stability predicts similar persistence, warranting ecotoxicological studies.

Industrial and Research Applications

Surfactants and Lubricants

The amphiphilic structure (polar ketone, nonpolar chain) suits surfactant formulations. In lubricants, the ester group reduces friction coefficients, enhancing mechanical efficiency.

Polymer Science

As a plasticizer, methyl 3-oxopentadecanoate could improve thermoplastic flexibility. Its keto group may also participate in crosslinking reactions, strengthening polymer networks.

Biochemical Research

As a tracer in lipid metabolism studies, this compound could elucidate pathways for fatty acid oxidation or ketone body utilization.

Challenges and Future Directions

-

Data Gaps: Empirical studies on synthesis optimization, toxicity, and biodegradability are needed.

-

Stereochemical Effects: The impact of ketone position on biological activity remains unexplored.

-

Sustainable Synthesis: Developing biocatalytic routes using lipases or ketoreductases could enhance green chemistry applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume